molecular formula C20H21N3O5S2 B11167376 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No.: B11167376
M. Wt: 447.5 g/mol
InChI Key: FTZIFMZGPWOXGK-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors under specific conditions.

    Introduction of the Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Sulfonylacetamide Group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets. For example, as a STAT3 inhibitor, the compound can bind to the SH2 domain of STAT3, inhibiting its phosphorylation, translocation, and downstream gene transcription . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide can be compared with other thiadiazole derivatives, such as:

These compounds share similar structural features but may differ in their biological activities and applications

Properties

Molecular Formula

C20H21N3O5S2

Molecular Weight

447.5 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C20H21N3O5S2/c1-13-4-7-15(8-5-13)30(25,26)12-18(24)21-20-23-22-19(29-20)11-14-6-9-16(27-2)17(10-14)28-3/h4-10H,11-12H2,1-3H3,(H,21,23,24)

InChI Key

FTZIFMZGPWOXGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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